1-(3,4-Dimethoxyphenyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea
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Overview
Description
“1-(3,4-Dimethoxyphenyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea”, commonly known as DMAMTU, is an organic compound with a wide range of applications. It has been studied as a potential anti-Parkinsonian agent .
Synthesis Analysis
The compound has been synthesized as part of efforts to discover novel anti-Parkinsonian agents . The synthesis process involves the design of 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives .Molecular Structure Analysis
The molecular weight of DMAMTU is 375.46. Further details about its molecular structure can be obtained from its IR and NMR spectra .Physical and Chemical Properties Analysis
The physical and chemical properties of DMAMTU can be inferred from its IR and NMR spectra . For instance, the IR spectrum provides information about the functional groups present in the molecule, while the NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Antiproliferative Action
A study synthesized a series of urea and thiourea derivatives to evaluate their cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells. These compounds showed promising antiproliferative action, highlighting their potential as anticancer agents (Esteves-Souza et al., 2006).
Antimicrobial and Cytotoxic Activities
Another research effort focused on synthesizing novel urea derivatives to assess their antimicrobial activity against various bacterial strains and cytotoxicity against cervical cancer (HeLa) cell lines. These compounds displayed significant anti-microbial activity, suggesting their use as potential antimicrobial agents (Shankar et al., 2017).
Antioxidant Properties
A study on the preparation and characterization of a coumarin-substituted heterocyclic compound revealed high antioxidant activities. This compound exhibited scavenging activity comparable to vitamin C, indicating its potential as an antioxidant agent (Abd-Almonuim et al., 2020).
Herbicidal Activities
Research into urea compounds containing pyrimidine and 1,3,4-thiadiazole rings aimed at designing novel herbicides showed that some compounds had moderate inhibitory activities against Brassica campestris L. This suggests their application in developing new herbicides (Zilian, 2014).
Molecular Structure Analysis
A study on the crystal structure of a related compound provided insights into its molecular configuration, which is crucial for understanding the compound's chemical behavior and potential applications in material science or drug design (Choi et al., 2010).
Future Directions
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(6-methylsulfanyl-1,3-benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-22-13-7-4-10(8-14(13)23-2)18-16(21)20-17-19-12-6-5-11(24-3)9-15(12)25-17/h4-9H,1-3H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQBDAPGSXWCGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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